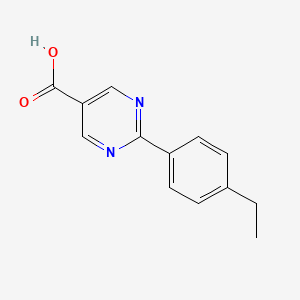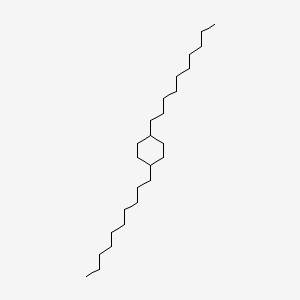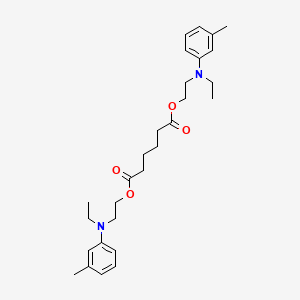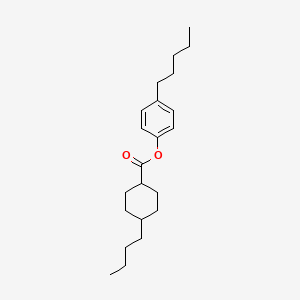
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate typically involves the esterification of 4-pentylphenol with trans-4-butylcyclohexanecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Compounds with new functional groups replacing the ester group
Scientific Research Applications
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate: C22H34O2
4-Hexylphenyl trans-4-butyl-cyclohexanecarboxylate: C23H36O2
4-Heptylphenyl trans-4-butyl-cyclohexanecarboxylate: C24H38O2
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its balanced hydrophobic and hydrophilic regions make it suitable for various applications in research and industry .
Properties
CAS No. |
70602-95-8 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h12-13,16-18,20H,3-11,14-15H2,1-2H3 |
InChI Key |
DKCNOTQUELVMHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


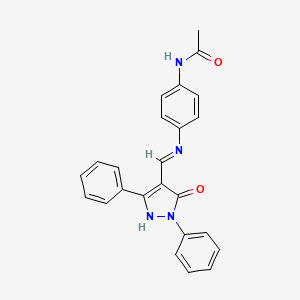
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)

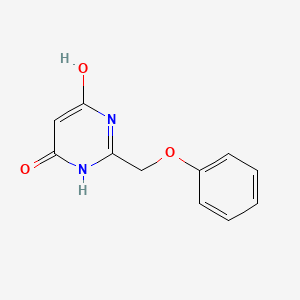
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)


![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)


